(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14FNO3S/c25-16-7-5-15(6-8-16)20-13-14-21(29-20)19(27)11-9-17-10-12-22(28-17)24-26-18-3-1-2-4-23(18)30-24/h1-14H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMIVHSSWHTQFQ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=C(O4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure composed of benzothiazole and furan moieties. Its molecular formula is , with a molecular weight of approximately 497.5 g/mol. The IUPAC name is (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide.
| Property | Value |
|---|---|
| Molecular Formula | C27H19N3O5S |
| Molecular Weight | 497.5 g/mol |
| IUPAC Name | (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide |
| InChI Key | QHHZHMWFGUIIPD-NTCAYCPXSA-N |
Anticancer Properties
Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. A review by Kumbhare et al. highlighted that compounds containing the benzothiazole moiety demonstrated promising cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers . The compound has been shown to inhibit cell proliferation in vitro with notable efficacy.
Key Findings:
- Cytotoxicity : The compound exhibited growth inhibition in human-derived cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations.
- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Mechanistic Insights
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : Interaction with various enzymes involved in cancer cell metabolism.
- Receptor Modulation : Binding to specific receptors that lead to altered cellular responses.
Research indicates that the compound may also influence oxidative stress pathways and enhance the sensitivity of cancer cells to conventional therapies.
Case Studies
Several case studies have illustrated the potential of benzothiazole derivatives in clinical settings:
- Study on MCF7 Cell Line : A study demonstrated that derivatives similar to the compound inhibited MCF7 breast cancer cells with an IC50 value of approximately 0.57 µM .
- Combination Therapies : Another investigation assessed the effects of combining this compound with standard chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
